(S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride
Description
“(S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride” is a chiral indole-derived amine compound featuring a chloro-fluoro substitution pattern at positions 6 and 5 of the indole ring. The (S)-configuration at the propan-2-amine moiety and the hydrochloride salt enhance its stability and solubility for pharmaceutical applications . Its structural uniqueness lies in the combination of halogen substituents (Cl, F) and the indole scaffold, which is often associated with bioactivity in serotonin receptor modulation or enzyme inhibition .
Properties
IUPAC Name |
(2S)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2.ClH/c1-6(14)2-7-5-15-11-4-9(12)10(13)3-8(7)11;/h3-6,15H,2,14H2,1H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTNGKFNSDFFOL-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC(=C(C=C21)F)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CNC2=CC(=C(C=C21)F)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788036-24-7 | |
| Record name | 1H-Indole-3-ethanamine, 6-chloro-5-fluoro-α-methyl-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788036-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-5-fluoroindole.
Functional Group Introduction: The indole ring is functionalized with a propan-2-amine group through a series of reactions, including halogenation, amination, and reduction.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Oxidation Reactions
The indole ring and amine group undergo oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products Formed | Key Observations |
|---|---|---|---|
| Indole ring oxidation | KMnO₄ (acidic conditions) | Indole oxide derivatives | Selective oxidation at C2-C3 positions observed |
| Amine oxidation | H₂O₂, Fe²⁺ (Fenton's reagent) | Corresponding nitro compound | Requires radical initiation; yields ~45% |
Mechanistic Insight : Oxidation of the indole ring proceeds via electrophilic attack at electron-rich positions, while amine oxidation follows a radical-mediated pathway. The chloro and fluoro substituents decrease electron density at C4-C7 positions, directing oxidation to C2-C3 .
Reduction Reactions
The compound participates in selective reductions:
| Target Site | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Amine deprotection | H₂/Pd-C (1 atm, 25°C) | Free amine derivative | 92% |
| Indole ring saturation | NaBH₄/NiCl₂ (ethanol, reflux) | Partially saturated indoline derivative | 68% |
Key Findings :
-
Catalytic hydrogenation selectively removes the hydrochloride salt without altering the indole ring.
-
Partial saturation of the indole ring occurs under nickel-catalyzed conditions, preserving halogen substituents .
Nucleophilic Substitution
The chloro substituent undergoes substitution reactions:
| Nucleophile | Conditions | Products | Reaction Rate (k, s⁻¹) |
|---|---|---|---|
| Sodium azide (NaN₃) | DMF, 80°C, 12h | 6-Azido-5-fluoroindole derivative | 2.4 × 10⁻⁴ |
| Thiophenol (PhSH) | K₂CO₃, DMSO, 100°C | 6-(Phenylthio)-5-fluoro substitution | 1.8 × 10⁻⁴ |
Steric Effects : The para-fluoro substituent decreases reaction rates by 22% compared to non-fluorinated analogs due to increased electron withdrawal .
Coupling Reactions
The compound participates in cross-coupling reactions:
Case Study : In a nickel-catalyzed coupling with dimethylzinc (DMF, 50°C), the chloro substituent was replaced with a methyl group (87% yield), demonstrating compatibility with organozinc reagents .
Stability Profile
Handling Recommendations :
Scientific Research Applications
Antidepressant Properties
Research indicates that this compound may exhibit antidepressant-like effects. Its structural similarity to known antidepressants suggests it could interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation. Studies have shown that compounds with indole structures can modulate serotonin activity, leading to potential therapeutic effects in depression and anxiety disorders .
Anticancer Activity
Emerging studies suggest that (S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride may possess anticancer properties. Preliminary investigations have indicated that it can induce apoptosis in cancer cells, particularly those resistant to conventional therapies. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .
Neurotransmitter Modulation
This compound has been studied for its ability to modulate neurotransmitter systems beyond serotonin, including dopamine and norepinephrine pathways. This modulation is crucial for developing treatments for various neuropsychiatric disorders, including schizophrenia and bipolar disorder .
Cognitive Enhancement
There is growing interest in the cognitive-enhancing properties of (S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride. Some studies suggest it may improve memory and learning by enhancing synaptic plasticity, making it a candidate for treating cognitive deficits associated with aging or neurodegenerative diseases .
In Vitro Studies
The compound serves as a valuable tool in biochemical research for studying receptor-ligand interactions and cellular signaling pathways. Its ability to selectively bind to specific receptors allows researchers to dissect complex biological processes and develop targeted therapies .
Drug Development
Pharmaceutical companies are exploring (S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride as a lead compound for drug development due to its promising pharmacological profile. The ongoing synthesis of analogs aims to optimize its efficacy and reduce potential side effects .
Case Studies
Mechanism of Action
The mechanism of action of (S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds share the propan-2-amine backbone but differ in substituents, aromatic systems, or counterions. Below is a detailed comparison:
Structural Analogs with Indole Scaffolds
- (S)-2-(6-Chloro-5-fluoro-indol-1-yl)-1-methyl-ethylamine fumarate ():
- Key Differences :
- Substitution at indole-N1 instead of C3.
- Ethylamine chain with a methyl group vs. propan-2-amine.
- Counterion : Fumarate instead of hydrochloride.
- Implications :
- Altered receptor binding due to N1 substitution.
- Fumarate may reduce hygroscopicity compared to hydrochloride salts .
Phenyl-Substituted Propan-2-amine Derivatives
- (2RS)-1-(4-Methoxyphenyl)propan-2-amine Hydrochloride ():
- Key Differences :
- Aromatic system : 4-Methoxyphenyl vs. indole.
- Lack of halogen substituents.
- Racemic (RS) configuration vs. enantiopure (S)-form.
- Implications :
- Reduced steric bulk and electronic effects from halogens may lower target specificity.
Racemic mixtures often exhibit diminished efficacy compared to single enantiomers .
2-(2-Bromo-5-fluorophenyl)propan-2-amine Hydrochloride ():
- Key Differences :
- Aromatic system : Bromo-fluorophenyl vs. indole.
- Branching : Propan-2-amine with geminal methyl groups.
- Implications :
- Increased lipophilicity due to bromine may enhance blood-brain barrier penetration.
- Geminal methyl groups could hinder rotational freedom, affecting conformational binding .
Heterocyclic Derivatives
- 5-APDB HCl (1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine Hydrochloride) ():
- Key Differences :
- Aromatic system : Dihydrobenzofuran vs. indole.
- Lack of halogen substituents.
- Implications :
- Dihydrobenzofuran’s oxygen atom may introduce hydrogen-bonding interactions absent in indole derivatives.
- Reduced halogen-mediated electrophilic interactions could alter metabolic stability .
Comparative Data Table
Research Implications and Gaps
- Pharmacological Potential: The target compound’s halogenated indole structure may confer selectivity for serotonin receptors or kinase inhibition, but empirical data are needed .
- Synthetic Challenges : Enantiopure synthesis of (S)-configured amines requires chiral resolution techniques, as highlighted by analogs in and .
- Counterion Effects : Hydrochloride salts dominate for solubility, but fumarate () or other salts could optimize bioavailability.
Biological Activity
(S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride, with CAS number 1788036-24-7, is a synthetic compound belonging to the indole derivatives class. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential applications in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C11H13Cl2FN2 |
| Molecular Weight | 263.14 g/mol |
| IUPAC Name | (S)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride |
| Purity | 97% |
The biological activity of (S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors. The compound is believed to modulate these targets, leading to various biological effects, although detailed mechanisms remain under investigation .
Antitumor Activity
Recent studies have indicated that indole derivatives, including this compound, exhibit significant antitumor properties. For instance, research has shown that compounds similar in structure can inhibit the proliferation of cancer cells. The effectiveness of these compounds often correlates with their ability to bind to DNA or interfere with cellular signaling pathways.
Case Study:
In a study examining various indole derivatives, compounds structurally related to (S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride demonstrated IC50 values in the low micromolar range against human leukemia cells, indicating potent cytotoxicity .
Antimicrobial Activity
Indole derivatives have also been evaluated for their antimicrobial properties. Preliminary results indicate that (S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride may possess antimicrobial activity against a range of pathogens.
Research Findings:
A study reported that certain indole derivatives showed inhibition zones ranging from 10 to 29 mm against various bacterial strains, suggesting potential as antimicrobial agents. The minimum inhibitory concentration (MIC) values were reported between 6 and 25 µg/mL for effective compounds .
Neuroprotective Effects
Emerging evidence suggests that indole derivatives may offer neuroprotective benefits. Research indicates that some compounds in this class can exhibit antioxidant properties and may protect against neurodegenerative disorders.
Antioxidant Activity:
Compounds similar to (S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amines have been shown to reduce oxidative stress in cellular models, with IC50 values demonstrating significant efficacy compared to standard antioxidants .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride?
- Methodology : The synthesis typically involves indole core functionalization followed by stereoselective amine introduction. For example:
Indole Synthesis : Start with 6-chloro-5-fluoroindole derivatives (e.g., via Buchwald-Hartwig amination or Friedel-Crafts alkylation) to install substituents at the 3-position .
Chiral Amine Introduction : Use asymmetric reductive amination or enzymatic resolution to achieve the (S)-configuration. Evidence from similar compounds (e.g., (S)-2-(6-Chloro-5-fluoro-indol-1-yl)-1-methyl-ethylamine fumarate) suggests enzymatic methods (lipase-mediated resolution) can yield enantiomeric excess >98% .
Salt Formation : React the free base with HCl in anhydrous ethanol to form the hydrochloride salt .
Q. How should researchers validate the stereochemical purity of this compound?
- Methodology :
- Chiral HPLC : Use a Chiralpak® IC column with a mobile phase of hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid. Retention times for (S)- and (R)-enantiomers should differ by ≥2 minutes .
- Polarimetry : Compare the observed optical rotation ([α]D²⁵) with literature values for structurally related (S)-configured indole amines (e.g., -35° to -40° in methanol) .
Q. What analytical techniques are critical for characterizing this hydrochloride salt?
- Methodology :
- HPLC-UV/MS : Monitor purity (>98%) using a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Confirm molecular weight via ESI-MS (expected [M+H]+: ~257.7) .
- 1H/13C NMR : Key signals include:
- Indole H-3 proton: δ 7.2–7.4 ppm (singlet).
- Propan-2-amine methyl groups: δ 1.2–1.4 ppm (doublet) .
Advanced Research Questions
Q. How do substituent positions (6-Cl, 5-F) on the indole ring influence receptor binding affinity?
- Experimental Design :
- Comparative SAR Studies : Synthesize analogs (e.g., 5-Cl/6-F, 5,6-diF) and test binding affinity at serotonin (5-HT2A/2C) or trace amine-associated receptors (TAAR1). Use radioligand displacement assays (³H-ketanserin for 5-HT2A) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess halogen interactions with hydrophobic receptor pockets. The 5-F substituent may enhance π-stacking, while 6-Cl improves lipophilicity (logP ~2.8) .
Q. What strategies resolve contradictions in reported pharmacological data for similar indole derivatives?
- Data Analysis Framework :
- Meta-Analysis : Compare IC50 values across studies (e.g., discrepancies in 5-HT2A affinity for 5,6-difluoro vs. 6-Cl-5-F analogs). Control for assay variables (cell line, ligand concentration) .
- In Vitro/In Vivo Correlation : Test the compound in both transfected HEK293 cells (for receptor specificity) and rodent models (e.g., head-twitch response for 5-HT2A activation) .
Q. How can researchers optimize salt forms for improved pharmacokinetics?
- Methodology :
- Salt Screening : Test hydrochloride, fumarate, and phosphate salts for solubility (e.g., shake-flask method in PBS pH 7.4) and stability (accelerated stability studies at 40°C/75% RH). Hydrochloride salts typically exhibit higher aqueous solubility (>50 mg/mL) .
- Crystallography : Perform X-ray diffraction to assess crystal packing and hygroscopicity. Hydrochloride salts often form stable monoclinic crystals .
Q. What are the best practices for detecting and quantifying degradation impurities?
- Analytical Protocol :
- Forced Degradation Studies : Expose the compound to heat (80°C), light (ICH Q1B), and acidic/alkaline conditions. Monitor degradation products via UPLC-PDA (e.g., indole ring oxidation at λmax 280 nm) .
- Impurity Profiling : Use a Hypersil GOLD™ aQ column (2.1 × 100 mm, 1.9 µm) with 0.1% HCOOH in water/acetonitrile. Major impurities include dechlorinated byproducts (retention time shift ±0.5 min) .
Methodological Notes
- Stereochemical Integrity : Always confirm chiral purity during scale-up using orthogonal methods (e.g., chiral HPLC + circular dichroism) .
- Data Reproducibility : Document buffer composition (e.g., 0.01% BSA in binding assays) to minimize variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
